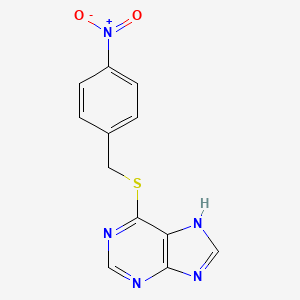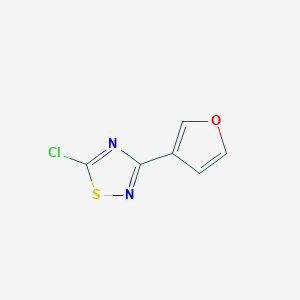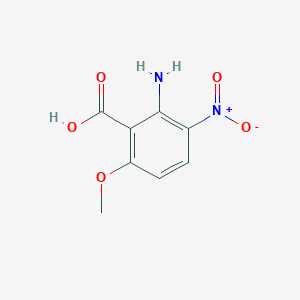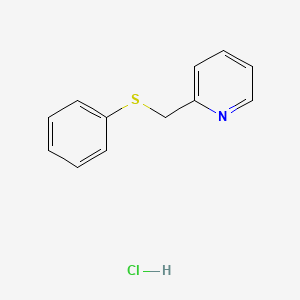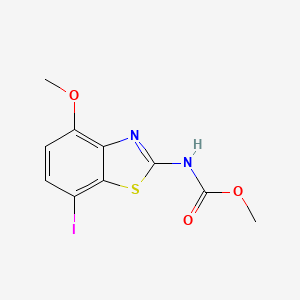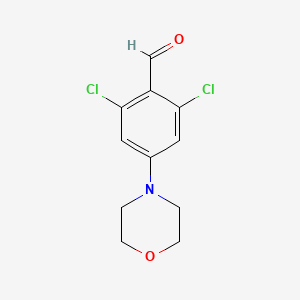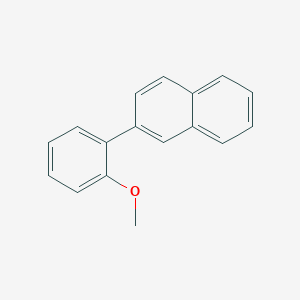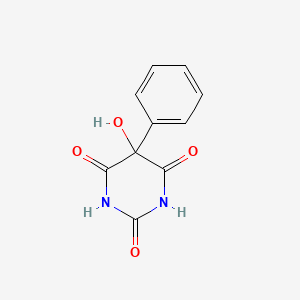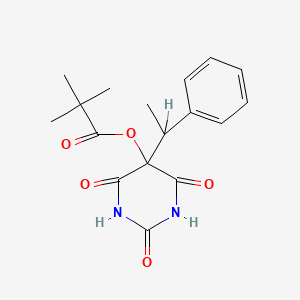
Ethanone, 1-(4-ethyl-3-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(4-ethyl-3-fluorophenyl)- is an organic compound with the molecular formula C10H11FO It belongs to the class of aromatic ketones, characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanone, 1-(4-ethyl-3-fluorophenyl)- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-ethyl-3-fluorobenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-(4-ethyl-3-fluorophenyl)ethanone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-(4-ethyl-3-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with fuming sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 4-ethyl-3-fluorobenzoic acid.
Reduction: Formation of 1-(4-ethyl-3-fluorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the specific reaction.
Scientific Research Applications
Ethanone, 1-(4-ethyl-3-fluorophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-ethyl-3-fluorophenyl)ethanone exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
1-(4-Fluorophenyl)ethanone: Lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
1-(4-Ethylphenyl)ethanone: Lacks the fluorine atom, which may affect its electronic properties and reactivity.
1-(4-Methyl-3-fluorophenyl)ethanone: Similar structure but with a methyl group instead of an ethyl group, which can influence its steric and electronic characteristics.
Uniqueness: Ethanone, 1-(4-ethyl-3-fluorophenyl)- is unique due to the presence of both an ethyl group and a fluorine atom on the aromatic ring. This combination of substituents can significantly influence the compound’s physical, chemical, and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11FO |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
1-(4-ethyl-3-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H11FO/c1-3-8-4-5-9(7(2)12)6-10(8)11/h4-6H,3H2,1-2H3 |
InChI Key |
QWMCJRIHOYBIPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)C)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
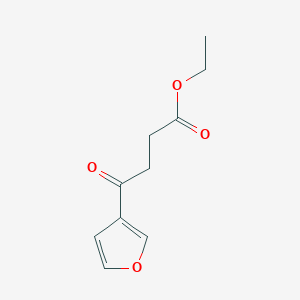
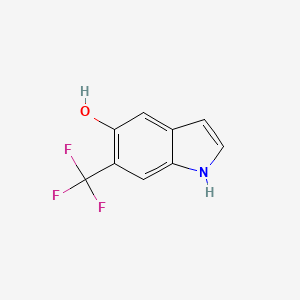
![2-cyano-N-[2-(4-hydroxy-phenyl)-ethyl]-acetamide](/img/structure/B8635055.png)
